molecular formula C14H18N2OS B2381565 (2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 2321337-76-0

(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2381565
CAS No.: 2321337-76-0
M. Wt: 262.37
InChI Key: IASYKRKZMLCBBE-ONEGZZNKSA-N
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Description

(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic organic compound that features a unique combination of azetidine, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the Thiophene Group: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium, platinum, or nickel catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-furan-3-ylprop-2-en-1-one: Similar structure with a furan ring instead of thiophene.

    (E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of thiophene.

    (E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-pyridylprop-2-en-1-one: Features a pyridine ring instead of thiophene.

Uniqueness

(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-1-(3-pyrrolidin-1-ylazetidin-1-yl)-3-thiophen-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-14(4-3-12-5-8-18-11-12)16-9-13(10-16)15-6-1-2-7-15/h3-5,8,11,13H,1-2,6-7,9-10H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYKRKZMLCBBE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C=CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2CN(C2)C(=O)/C=C/C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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